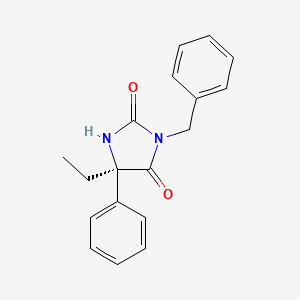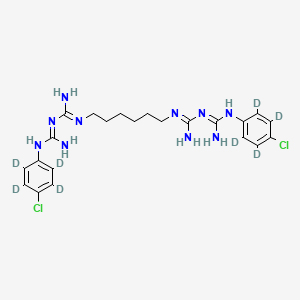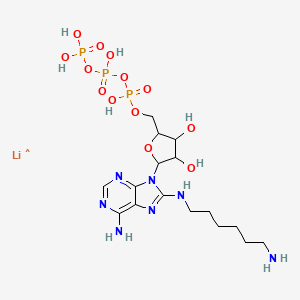
4-Chlorophenyl-1,2-epoxybutane-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chlorophenyl-1,2-epoxybutane-d5 is a deuterated compound with the molecular formula C10H6D5ClO and a molecular weight of 187.68. This compound is primarily used in proteomics research and is known for its stability and solubility in organic solvents such as chloroform, dichloromethane, and dimethylformamide .
Méthodes De Préparation
The synthesis of 4-Chlorophenyl-1,2-epoxybutane-d5 involves several steps, typically starting with the chlorination of phenylbutane to introduce the chlorine atom. This is followed by the epoxidation of the butane chain to form the epoxy group. The deuterium atoms are introduced through a deuteration process, which replaces hydrogen atoms with deuterium. Industrial production methods often involve the use of catalysts and controlled reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
4-Chlorophenyl-1,2-epoxybutane-d5 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Applications De Recherche Scientifique
4-Chlorophenyl-1,2-epoxybutane-d5 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a stable isotope-labeled compound for tracing reaction pathways and studying reaction mechanisms. In biology, it is used in proteomics research to study protein interactions and functions.
Mécanisme D'action
The mechanism of action of 4-Chlorophenyl-1,2-epoxybutane-d5 involves its interaction with specific molecular targets and pathways. The epoxy group is highly reactive and can form covalent bonds with nucleophilic sites in proteins and other biomolecules. This reactivity allows it to modify the structure and function of target molecules, making it useful for studying biochemical pathways and protein functions .
Comparaison Avec Des Composés Similaires
4-Chlorophenyl-1,2-epoxybutane-d5 can be compared with other similar compounds such as 4-Chlorophenyl-1,2-epoxybutane and 4-Chlorophenyl-1,2-epoxybutane-d3. The primary difference lies in the number of deuterium atoms present, which affects their stability and reactivity. The deuterated versions are often preferred in research due to their enhanced stability and reduced reactivity, making them more suitable for detailed studies .
Propriétés
IUPAC Name |
2-[2-(4-chlorophenyl)-1,1-dideuterioethyl]-2,3,3-trideuteriooxirane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c11-9-4-1-8(2-5-9)3-6-10-7-12-10/h1-2,4-5,10H,3,6-7H2/i6D2,7D2,10D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQOGVGIYGXEDR-XFPSPQMKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(O1)([2H])C([2H])([2H])CC2=CC=C(C=C2)Cl)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50661867 |
Source


|
| Record name | 2-[2-(4-Chlorophenyl)(1,1-~2~H_2_)ethyl](~2~H_3_)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189717-28-9 |
Source


|
| Record name | 2-[2-(4-Chlorophenyl)(1,1-~2~H_2_)ethyl](~2~H_3_)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[[3-(2-aminoethyl)-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one](/img/structure/B563128.png)









